molecular formula C15H21NO B2912363 (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2228824-10-8

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B2912363
CAS No.: 2228824-10-8
M. Wt: 231.339
InChI Key: XLVOOPVDGINFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol is an organic compound with the chemical formula C15H21NO. It is a white solid with a unique spirocyclic structure, which includes a benzyl group and an azaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol typically involves the following steps:

    Formation of the Azaspiro Ring: The azaspiro ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azaspiro ring system.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (6-Benzyl-6-azaspiro[3.4]octan-8-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (6-Benzyl-6-azaspiro[3.4]octan-8-yl)amine: Contains an amine group instead of methanol.

    (6-Benzyl-6-azaspiro[3.4]octan-8-yl)acetate: Features an acetate group instead of methanol.

Uniqueness

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of both a benzyl group and a methanol group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(6-benzyl-6-azaspiro[3.4]octan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-11-14-10-16(12-15(14)7-4-8-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVOOPVDGINFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.